1,2,4,5-Tetrahydro-3H-3-benzazepine-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetrahydro-3H-3-benzazepine-3-carbonyl chloride is a chemical compound belonging to the benzazepine family. Benzazepines are heterocyclic compounds that consist of a benzene ring fused to an azepine ring. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrahydro-3H-3-benzazepine-3-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) . Another method involves the use of transition metal-catalyzed reactions, such as ring-closing metathesis or rhodium-catalyzed carbonylation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrahydro-3H-3-benzazepine-3-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1,2,4,5-Tetrahydro-3H-3-benzazepine-3-carbonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrahydro-3H-3-benzazepine-3-carbonyl chloride involves its interaction with specific molecular targets and pathways. For instance, benzazepine derivatives have been shown to act as sodium channel blockers, squalene synthase inhibitors, and modulators of various enzymes . These interactions can lead to therapeutic effects such as anti-inflammatory, antihypertensive, and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one: This compound is structurally similar and shares some synthetic routes and biological activities.
2,3,4,5-Tetrahydro-1H-2-benzazepin-1-one: Another related compound with similar chemical properties and applications.
Uniqueness
1,2,4,5-Tetrahydro-3H-3-benzazepine-3-carbonyl chloride is unique due to its specific functional group (carbonyl chloride), which allows it to undergo a variety of chemical reactions and form diverse derivatives. This versatility makes it valuable in synthetic chemistry and pharmaceutical research .
Properties
CAS No. |
21856-18-8 |
---|---|
Molecular Formula |
C11H12ClNO |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
1,2,4,5-tetrahydro-3-benzazepine-3-carbonyl chloride |
InChI |
InChI=1S/C11H12ClNO/c12-11(14)13-7-5-9-3-1-2-4-10(9)6-8-13/h1-4H,5-8H2 |
InChI Key |
RFAUCYVJESLDSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC2=CC=CC=C21)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.